molecular formula C10H5ClFNO3 B13607643 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13607643
M. Wt: 241.60 g/mol
InChI Key: OOXPXHSCJMBFSK-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid, typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate conditions using AuCl3 as a catalyst .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Typically involves nucleophilic or electrophilic reagents under acidic or basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

OOXPXHSCJMBFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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